molecular formula C5H6O6 B1595586 1,1,2-Ethanetricarboxylic acid CAS No. 922-84-9

1,1,2-Ethanetricarboxylic acid

Cat. No.: B1595586
CAS No.: 922-84-9
M. Wt: 162.1 g/mol
InChI Key: RWLDAJMGAVDXSH-UHFFFAOYSA-N
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Description

1,1,2-Ethanetricarboxylic acid, also known as ethane-1,1,2-tricarboxylic acid, is a chemical compound with the molecular formula C5H6O6 . It has a molecular weight of 162.10 g/mol . The compound is also known by other names such as carboxysuccinic acid .


Synthesis Analysis

A practical and environmentally friendly protocol for the synthesis of α-deuterated carboxylic acids has been reported . This method involves the synthesis of α-deuterated carboxylic acids from the corresponding malonic acids via hydrogen/deuterium exchange and decarboxylation in the presence of D2O . The method is general, mild, efficient, and does not require organic solvents or other additives .


Molecular Structure Analysis

The IUPAC name of this compound is ethane-1,1,2-tricarboxylic acid . The InChI representation of the molecule is InChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11) . The Canonical SMILES representation is C(C(C(=O)O)C(=O)O)C(=O)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.10 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 162.01643791 g/mol . The topological polar surface area is 112 Ų and it has a heavy atom count of 11 .

Scientific Research Applications

Synthesis of Paraconic Acid Derivatives

1,1,2-Ethanetricarboxylic acid, through its vicinal dianion derived from triethyl ethanetricarboxylate, demonstrates regioselective reactions with aldehydes and ketones. This process results in paraconic acid derivatives, which are utilized in synthesizing various compounds like lichesterinic acid, phaseolinic acid, and others (Pohmakotr et al., 2002).

Optimization of Synthetic Process

Triethyl 1,1,2-ethanetricarboxylate's synthesis, involving diethyl malonate and ethyl chloroacetate, has been optimized in the presence of strong alkali. Factors influencing yield, like reaction conditions and molar ratios, are crucial for achieving high product efficiency (Pan Chen-xi, 2014).

Application in Ion-exchange/Coordination Resins

Modified vinylbenzyl chloride/styrene/divinylbenzene copolymers with 1,1,2-ethanetricarboxylate demonstrate significant utility in metal ion removal from acidic solutions. The resins show high affinity and uptake for metals like lead and copper, suggesting their potential in water purification and environmental remediation (Trochimczuk, 1999).

Role in Biocatalytic Production

This compound derivatives are explored in the context of biocatalytic production of 2,5-furandicarboxylic acid (FDCA), an important bio-based polymer component. Research in this area focuses on utilizing biomass-derived chemicals, highlighting the role of this compound in sustainable polymer production (Yuan et al., 2019).

Catalytic Synthesis in Polymer Applications

The catalytic synthesis of FDCA, where this compound plays a part, is gaining attention due to its applications in replacing petrochemical-derived terephthalic acid in polymers. This highlights the significance of this compound in creating more sustainable, bio-based alternatives for industrial polymers (Zhang & Deng, 2015).

Mechanism of Action

Target of Action

Ethane-1,1,2-tricarboxylic acid, also known as 1,1,2-Ethanetricarboxylic acid, is a type of carboxylic acid ester

Biochemical Pathways

For instance, tricarboxylic acids are integral to the citric acid cycle (also known as the TCA cycle or Krebs cycle), which is a key metabolic pathway that provides energy through the oxidation of acetyl-CoA .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16209800 and a boiling point of 2785°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethane-1,1,2-tricarboxylic acid. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound’s boiling point of 278.5°C suggests that it can remain stable under a wide range of temperatures .

Properties

IUPAC Name

ethane-1,1,2-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLDAJMGAVDXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310501
Record name 1,1,2-Ethanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-84-9
Record name 1,2-Ethanetricarboxylic acid
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Record name 1,1,2-Ethanetricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethane-1,1,2-tricarboxylic acid
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Synthesis routes and methods

Procedure details

A reaction mixture comprising 49.2 g of triethyl 1,1,2-ethanetricarboxylate, 135 ml of 5N sodium hydroxide and 65 ml of water was stirred at 100° C. for 3 hours, then cooled and concentrated to about 150 ml. A 50 ml portion of cold concentrated hydrochloric acid was added and the mixture was extracted three times with ether. The ether extracts were combined, dried and evaporated, giving 12.5 g of 1,1,2-ethanetricarboxylic acid, mp 169°-170° C.
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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